1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry . The structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl and a methoxyphenyl group, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazinamide analogues, have shown activity againstMycobacterium tuberculosis H37Rv .
Mode of Action
It’s worth noting that pyrazinamide, a related compound, is known to be active only at a slightly acidic ph . The active moiety of pyrazinamide is pyrazinoic acid (POA), which is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
Pyrazinamide and its analogues have been shown to inhibit the activity of purified fas i .
Pharmacokinetics
The lipophilicity of a compound is known to be a key factor related to cell transmembrane transport and other biological processes .
Result of Action
Similar compounds, such as pyrazinamide analogues, have shown activity against mycobacterium tuberculosis h37rv .
Action Environment
It’s worth noting that the activity of related compounds, such as pyrazinamide, is known to be ph-dependent .
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with phenylhydrazine can lead to the formation of the desired pyrazine derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: Known for its antitubercular activity, pyrazinamide shares the pyrazine core but differs in its functional groups and overall structure.
Pyrrolidine derivatives: These compounds also contain a pyrrole ring and are known for their diverse biological activities, including antibacterial and anticancer properties.
Imidazo[1,2-a]pyrazines: These compounds are structurally similar and are studied for their reactivity and biological applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPFTIZUBEDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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